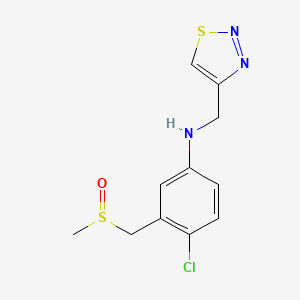![molecular formula C15H30N2O B7648744 2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B7648744.png)
2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclobutyl ethanols and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol involves binding to specific receptors in the brain. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. This binding leads to the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to improved mood and cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol in lab experiments is its high selectivity and affinity for specific receptors in the brain. This makes it an ideal compound for studying the mechanism of action of certain drugs and for developing new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol. One potential direction is the development of new therapeutic agents based on this compound for the treatment of neurological disorders. Another direction is the study of its potential use in the treatment of other diseases such as cancer and cardiovascular disease. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its therapeutic potential and to develop new therapeutic agents based on this compound.
Méthodes De Synthèse
The synthesis of 2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol involves the reaction of 1-(4-aminomethylcyclobutyl)propan-2-ol with 1-bromo-4-(propan-2-yl)piperidine in the presence of a base. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol has been studied for its potential therapeutic applications in various diseases. It has been shown to have a significant impact on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-[1-[[(1-propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-13(2)17-9-4-14(5-10-17)16-12-15(8-11-18)6-3-7-15/h13-14,16,18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYRGQAQYYXTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NCC2(CCC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]amino]acetonitrile](/img/structure/B7648664.png)
![4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile](/img/structure/B7648671.png)
![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
![N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)
![4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)

![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)
![N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B7648723.png)
![1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide](/img/structure/B7648726.png)
![1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one](/img/structure/B7648732.png)
![4-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648735.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B7648739.png)
